molecular formula C11H7NO4S B2435888 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 248249-55-0

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2435888
CAS RN: 248249-55-0
M. Wt: 249.24
InChI Key: GYFWKVTWSJTRBO-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, and a carboxylic acid group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole, the thiazole is a heterocyclic compound containing sulfur and nitrogen, and the carboxylic acid group contains a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (benzodioxole and thiazole) would contribute to the compound’s stability. The carboxylic acid group could form hydrogen bonds with other molecules, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzodioxole might undergo electrophilic aromatic substitution reactions, the thiazole might participate in reactions with electrophiles or nucleophiles, and the carboxylic acid could react with bases or be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Organic Synthesis and Derivatives

  • Synthesis of 1,2,3-Triazole-4-carboxylic Acid Derivatives: Using a reaction with 2-azido-1,3-thiazoles, including derivatives of 1,3-benzodioxol-5-yl, to produce various triazole-4-carboxylic acid derivatives (Pokhodylo et al., 2018).
  • Synthesis of 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid: This compound was synthesized from aromatic aldehydes, indicating its potential in forming structurally diverse compounds (Al Dulaimy et al., 2017).

Potential Biological Activities

  • Antibacterial Properties: Derivatives of 1,3-thiazole-4-carboxylic acid exhibited significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Patel et al., 2015).
  • Antifungal Agents: Certain 1,3-thiazole-4-carboxylic acid derivatives showed potential as antifungal agents, providing a basis for developing new treatments for fungal infections (Narayana et al., 2004).
  • Antineoplastic Agents: Some derivatives demonstrated promising antineoplastic (anti-cancer) activities, suggesting their potential use in cancer therapy (Krishna et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, such as its use in drug development or material science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFWKVTWSJTRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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